molecular formula C13H17ClFNO2S B4721081 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-3-METHYLPIPERIDINE

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-3-METHYLPIPERIDINE

Cat. No.: B4721081
M. Wt: 305.80 g/mol
InChI Key: BLYJNNHSBQHEOW-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-3-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a chlorofluorophenyl group attached to a methanesulfonyl moiety, which is further connected to a methylpiperidine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO2S/c1-10-4-3-7-16(8-10)19(17,18)9-11-12(14)5-2-6-13(11)15/h2,5-6,10H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYJNNHSBQHEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-3-methylpiperidine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorofluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-4-methylpiperidine
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-2-methylpiperidine
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-3-ethylpiperidine

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring also contributes to its distinct properties compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-3-METHYLPIPERIDINE
Reactant of Route 2
Reactant of Route 2
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-3-METHYLPIPERIDINE

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